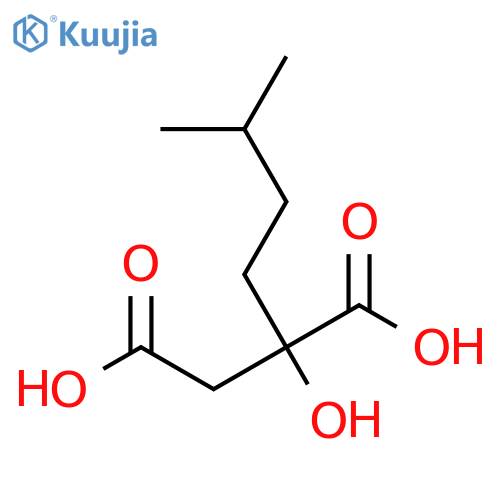Cas no 60924-64-3 (2-hydroxy-2-(3-methylbutyl)butanedioic acid)

2-hydroxy-2-(3-methylbutyl)butanedioic acid 化学的及び物理的性質
名前と識別子
-
- 2-hydroxy-2-(3-methylbutyl)butanedioic acid
- EN300-1131417
- 60924-64-3
- SCHEMBL10029372
-
- インチ: 1S/C9H16O5/c1-6(2)3-4-9(14,8(12)13)5-7(10)11/h6,14H,3-5H2,1-2H3,(H,10,11)(H,12,13)
- InChIKey: PEMUJFINIWBGAR-UHFFFAOYSA-N
- ほほえんだ: OC(C(=O)O)(CC(=O)O)CCC(C)C
計算された属性
- せいみつぶんしりょう: 204.09977361g/mol
- どういたいしつりょう: 204.09977361g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 6
- 複雑さ: 223
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 94.8Ų
2-hydroxy-2-(3-methylbutyl)butanedioic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1131417-5g |
2-hydroxy-2-(3-methylbutyl)butanedioic acid |
60924-64-3 | 95% | 5g |
$6545.0 | 2023-10-26 | |
| Enamine | EN300-1131417-0.1g |
2-hydroxy-2-(3-methylbutyl)butanedioic acid |
60924-64-3 | 95% | 0.1g |
$1986.0 | 2023-10-26 | |
| Enamine | EN300-1131417-1g |
2-hydroxy-2-(3-methylbutyl)butanedioic acid |
60924-64-3 | 95% | 1g |
$2257.0 | 2023-10-26 | |
| Enamine | EN300-1131417-1.0g |
2-hydroxy-2-(3-methylbutyl)butanedioic acid |
60924-64-3 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-1131417-10g |
2-hydroxy-2-(3-methylbutyl)butanedioic acid |
60924-64-3 | 95% | 10g |
$9704.0 | 2023-10-26 | |
| Enamine | EN300-1131417-2.5g |
2-hydroxy-2-(3-methylbutyl)butanedioic acid |
60924-64-3 | 95% | 2.5g |
$4424.0 | 2023-10-26 | |
| Enamine | EN300-1131417-0.25g |
2-hydroxy-2-(3-methylbutyl)butanedioic acid |
60924-64-3 | 95% | 0.25g |
$2077.0 | 2023-10-26 | |
| Enamine | EN300-1131417-0.05g |
2-hydroxy-2-(3-methylbutyl)butanedioic acid |
60924-64-3 | 95% | 0.05g |
$1895.0 | 2023-10-26 | |
| Enamine | EN300-1131417-0.5g |
2-hydroxy-2-(3-methylbutyl)butanedioic acid |
60924-64-3 | 95% | 0.5g |
$2167.0 | 2023-10-26 |
2-hydroxy-2-(3-methylbutyl)butanedioic acid 関連文献
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
-
Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
2-hydroxy-2-(3-methylbutyl)butanedioic acidに関する追加情報
Recent Advances in the Study of 2-hydroxy-2-(3-methylbutyl)butanedioic acid (CAS: 60924-64-3): A Comprehensive Research Brief
In recent years, the compound 2-hydroxy-2-(3-methylbutyl)butanedioic acid (CAS: 60924-64-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The purpose of this research brief is to provide an up-to-date overview of the latest studies and developments related to this compound, focusing on its synthesis, biological activities, and potential clinical applications.
The synthesis of 2-hydroxy-2-(3-methylbutyl)butanedioic acid has been a subject of interest due to its complex stereochemistry and the need for efficient production methods. Recent studies have explored novel synthetic pathways that improve yield and purity while reducing environmental impact. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated a green chemistry approach using biocatalysts, which not only enhanced the efficiency of the synthesis but also minimized waste generation. These advancements are critical for scaling up production for potential pharmaceutical use.
From a biological perspective, 2-hydroxy-2-(3-methylbutyl)butanedioic acid has exhibited a range of pharmacological activities. Research has highlighted its role as a modulator of metabolic pathways, particularly in the context of lipid metabolism and inflammation. A recent in vitro study revealed that this compound can inhibit key enzymes involved in the biosynthesis of pro-inflammatory mediators, suggesting its potential as an anti-inflammatory agent. Furthermore, animal models have shown that it can ameliorate metabolic disorders such as hyperlipidemia and insulin resistance, making it a candidate for further investigation in metabolic syndrome and related conditions.
In addition to its metabolic effects, 2-hydroxy-2-(3-methylbutyl)butanedioic acid has been investigated for its neuroprotective properties. A 2024 study published in Neuropharmacology reported that this compound could mitigate oxidative stress and neuronal apoptosis in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's. These findings open new avenues for research into its potential use in neurotherapeutics, although further preclinical and clinical studies are needed to validate these effects.
Despite these promising findings, challenges remain in the development of 2-hydroxy-2-(3-methylbutyl)butanedioic acid as a therapeutic agent. Issues such as bioavailability, pharmacokinetics, and potential toxicity need to be addressed through rigorous testing. Recent efforts have focused on structural modifications to enhance its drug-like properties, including improved solubility and stability. Collaborative research between academic institutions and pharmaceutical companies is expected to accelerate progress in this area.
In conclusion, 2-hydroxy-2-(3-methylbutyl)butanedioic acid (CAS: 60924-64-3) represents a compound of significant interest in chemical biology and pharmaceutical research. Its diverse biological activities and potential therapeutic applications underscore the importance of continued investigation. Future research should prioritize optimizing its synthesis, elucidating its mechanisms of action, and advancing it through preclinical and clinical trials. This brief highlights the current state of knowledge and sets the stage for further exploration of this promising molecule.
60924-64-3 (2-hydroxy-2-(3-methylbutyl)butanedioic acid) 関連製品
- 1824393-21-6(Methyl 3-(2-chloro-5-fluorophenyl)-3-oxopropanoate)
- 688355-92-2(N-(2H-1,3-benzodioxol-5-yl)-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine)
- 2287343-61-5(tert-butyl 3-[(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate)
- 1805368-71-1(2-Amino-5-(chloromethyl)-6-(difluoromethyl)-3-methoxypyridine)
- 1807084-66-7(Ethyl 4-(bromomethyl)-3-cyano-6-(difluoromethyl)pyridine-2-acetate)
- 478032-71-2(1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile)
- 2138520-40-6(tert-butyl 3-bromo-4-(2-cyclopropoxyethoxy)pyrrolidine-1-carboxylate)
- 2138245-84-6(5-bromo-1-(propoxymethyl)-1H-1,2,4-triazol-3-amine)
- 1352215-89-4(1-(3-Chloro-2-methylphenyl)-2,2-difluoroethanone)
- 2172492-45-2(4,7-dimethyl-1H-indazole-3-sulfonyl fluoride)


